N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-5-2-3-7-17(13)25-18(15-11-28-12-16(15)24-25)23-20(27)19(26)22-10-14-6-4-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNGBTPGFAWFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to enhance yield and purity?
- Methodological Answer : The synthesis involves cyclization of thiophene derivatives with hydrazines to form the thieno[3,4-c]pyrazole core, followed by oxalamide coupling. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent : Use dry dimethyl sulfoxide (DMSO) or acetonitrile to avoid hydrolysis .
- Catalysts : Employ palladium catalysts for Suzuki-Miyaura cross-coupling (if applicable) .
- Reaction Time : Monitor via TLC; typical cyclization requires 6–8 hours .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer : A combination of techniques is recommended:
| Technique | Parameters | Purpose | Reference |
|---|---|---|---|
| NMR Spectroscopy | ¹H (400 MHz), ¹³C (100 MHz) in DMSO-d₆ | Confirm backbone structure and substituents | |
| Mass Spectrometry | ESI-MS (positive mode) | Verify molecular weight (±1 Da accuracy) | |
| HPLC | C18 column, acetonitrile/water (70:30) | Assess purity (>95% for biological assays) |
Q. How do substituents (e.g., o-tolyl, pyridinylmethyl) influence the compound’s chemical stability?
- Methodological Answer :
- Electron-donating groups (e.g., o-tolyl’s methyl): Enhance stability of the thienopyrazole ring by reducing electrophilic susceptibility .
- Pyridinylmethyl group : Increases solubility in polar solvents (e.g., DMSO) but may promote hydrolysis under acidic conditions. Stability tests (pH 3–9 buffers, 37°C) are advised .
Advanced Research Questions
Q. How can computational modeling predict target binding modes, and what experimental validation is required?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with kinases (e.g., JAK2 or EGFR). Focus on hydrogen bonding with the oxalamide moiety and hydrophobic interactions with the thienopyrazole core .
- Validation : Compare docking scores with in vitro kinase inhibition assays (IC₅₀ values). Discrepancies >10-fold suggest model refinement (e.g., incorporating solvation effects) .
Q. What strategies resolve contradictions in reported biological activity across cell-based assays?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) to rule out off-target effects at high doses.
- Cell Line Variability : Use isogenic lines (e.g., wild-type vs. kinase-deficient) to confirm target specificity .
- Metabolic Stability : Assess liver microsome degradation; poor stability in some assays may explain activity loss .
Q. How can structure-activity relationship (SAR) studies improve potency against a specific enzyme target?
- Methodological Answer :
- Core Modifications : Replace the o-tolyl group with p-fluorophenyl to enhance hydrophobic binding (see analogue data in ).
- Side Chain Optimization : Introduce a sulfonyl group to the pyridinylmethyl moiety for stronger hydrogen bonding (tested in ).
- Activity Cliffs : Use Free-Wilson analysis to identify non-linear SAR trends .
Data Contradiction Analysis
Q. Why might enzyme inhibition assays show non-specific activity despite high computational binding scores?
- Methodological Answer :
- Aggregation : Test for colloidal aggregation using detergents (e.g., 0.01% Triton X-100). Aggregates can non-specifically inhibit enzymes .
- Redox Activity : Perform a glutathione reactivity assay; thienopyrazole derivatives may act as redox cyclers in vitro .
- Metal Chelation : Use ICP-MS to check for metal contamination (e.g., Zn²⁺), which can artificially inhibit metalloenzymes .
Mechanistic Studies
Q. What experimental approaches elucidate the compound’s mechanism of action when proteomic data is inconclusive?
- Methodological Answer :
- Chemical Proteomics : Use immobilized compound pull-downs with mass spectrometry to identify binding partners .
- Phosphoproteomics : Treat cells and analyze phosphorylation changes (e.g., via LC-MS/MS) to map signaling pathways .
- CRISPR Screening : Perform genome-wide knockout screens to identify synthetic lethal targets .
Chemical Reactivity
Q. Under what conditions does the oxalamide linkage undergo hydrolysis, and how can this be mitigated?
- Methodological Answer :
- pH Sensitivity : Hydrolysis accelerates at pH < 4 or > 10. Use buffered solutions (pH 6–8) for biological assays .
- Stabilizers : Add 1% polyethylene glycol (PEG-400) to formulations to reduce water accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
